N-(6-sulfamoylbenzo[d]thiazol-2-yl)nicotinamide
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Overview
Description
N-(6-sulfamoylbenzo[d]thiazol-2-yl)nicotinamide is a compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The structure of this compound features a benzothiazole ring fused with a nicotinamide moiety, which contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of N-(6-sulfamoylbenzo[d]thiazol-2-yl)nicotinamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with nicotinic acid or its derivatives under specific reaction conditions . The reaction typically requires the use of a dehydrating agent, such as phosphorus oxychloride, and is carried out under reflux conditions. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
N-(6-sulfamoylbenzo[d]thiazol-2-yl)nicotinamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-(6-sulfamoylbenzo[d]thiazol-2-yl)nicotinamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-sulfamoylbenzo[d]thiazol-2-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, leading to inhibition of their activity. For example, it may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids or proteins, thereby exerting its antimicrobial or antitumor effects . The nicotinamide moiety may also contribute to its biological activity by modulating cellular signaling pathways .
Comparison with Similar Compounds
N-(6-sulfamoylbenzo[d]thiazol-2-yl)nicotinamide can be compared with other benzothiazole derivatives, such as:
N-(6-chlorobenzo[d]thiazol-2-yl)nicotinamide: This compound has similar structural features but differs in its substituents, which may lead to variations in its biological activity.
N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide: Another benzothiazole derivative with different substituents, which may exhibit distinct chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the benzothiazole and nicotinamide moieties, which confer a unique set of chemical and biological properties .
Properties
Molecular Formula |
C13H10N4O3S2 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10N4O3S2/c14-22(19,20)9-3-4-10-11(6-9)21-13(16-10)17-12(18)8-2-1-5-15-7-8/h1-7H,(H2,14,19,20)(H,16,17,18) |
InChI Key |
IYMNCQBPPGHMKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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